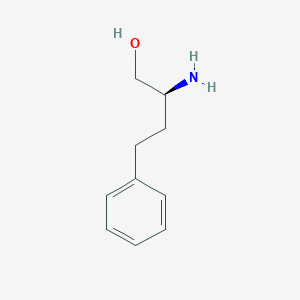
(2S)-2-amino-4-phenyl-1-butanol
概要
説明
“(2S)-2-amino-4-phenyl-1-butanol” is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as Benzenebutanol, β-amino-, (βS)-, and homophenylalaninol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanol backbone with an amino group at the second carbon and a phenyl group at the fourth carbon . The molecular weight of the compound is 165.23 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 165.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Synthesis and Structural Applications
- (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, a derivative of (2S)-2-amino-4-phenyl-1-butanol, is an important intermediate in synthesizing HIV protease inhibitors (Zhang Guan-yong, 2006).
NMR Applications
- The derivatives (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, structurally similar to this compound, are synthesized for sensitive applications in 19F NMR (Caitlin M. Tressler, Neal J. Zondlo, 2014).
Molecular Dynamics and Properties
- Isomers like 1-phenyl-2-butanol and 2-phenyl-1-butanol, similar to this compound, are studied using molecular dynamics, highlighting their structural and dynamical properties (S. Kołodziej et al., 2020).
Corrosion Inhibition
- Phenyl aldehyde layers functionalized with 2-amino-1-butanol exhibit significant anticorrosion properties, suggesting potential applications for this compound in similar contexts (Ana Chira, B. Bucur, G. Radu, 2021).
Biotechnology and Microbial Engineering
- In biotechnology, derivatives like 1-butanol and 1-propanol, structurally related to this compound, are produced using microbial engineering, indicating potential biotechnological applications (C. Shen, J. Liao, 2008).
Chirality and Hydrogen Bonding Studies
- The chirality of compounds like (±)2-naphthyl-1-ethanol and (±)2-amino-1-butanol, similar to this compound, is studied for their roles in inter and intramolecular hydrogen bonding (N. Seurre et al., 2004).
特性
IUPAC Name |
(2S)-2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


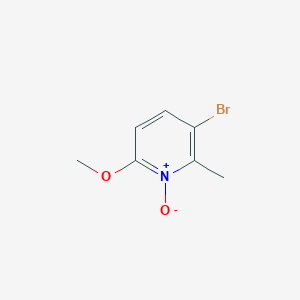

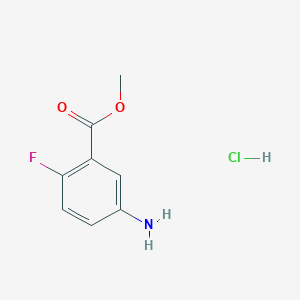
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B3256389.png)
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B3256393.png)
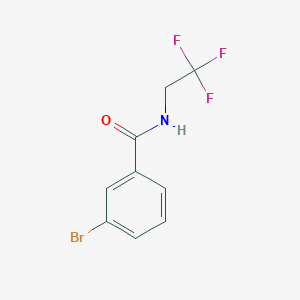



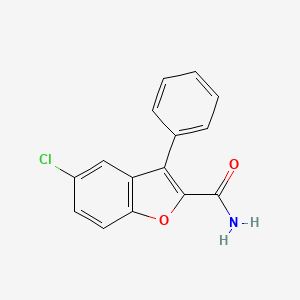

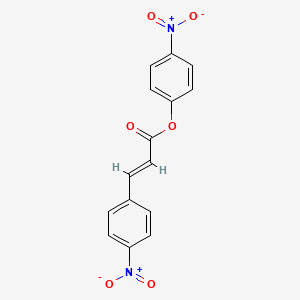
![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)